Cas no 105595-71-9 (2-Chloro-4-ethenyl-1-methylbenzene)
2-Chloro-4-ethenyl-1-methylbenzene Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-4-ethenyl-1-methylbenzene
- 2-Chloro-4-ethenyl-1-methylbenzene
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- MDL: MFCD22413947
- Inchi: 1S/C9H9Cl/c1-3-8-5-4-7(2)9(10)6-8/h3-6H,1H2,2H3
- InChI Key: LQSVJSLLUKWNFD-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C)C=CC=1C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 120
- XLogP3: 3.7
- Topological Polar Surface Area: 0
2-Chloro-4-ethenyl-1-methylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1967624-0.05g |
2-chloro-4-ethenyl-1-methylbenzene |
105595-71-9 | 0.05g |
$468.0 | 2023-09-16 | ||
| Enamine | EN300-1967624-0.1g |
2-chloro-4-ethenyl-1-methylbenzene |
105595-71-9 | 0.1g |
$490.0 | 2023-09-16 | ||
| Enamine | EN300-1967624-0.25g |
2-chloro-4-ethenyl-1-methylbenzene |
105595-71-9 | 0.25g |
$513.0 | 2023-09-16 | ||
| Enamine | EN300-1967624-0.5g |
2-chloro-4-ethenyl-1-methylbenzene |
105595-71-9 | 0.5g |
$535.0 | 2023-09-16 | ||
| Enamine | EN300-1967624-1.0g |
2-chloro-4-ethenyl-1-methylbenzene |
105595-71-9 | 1g |
$1142.0 | 2023-06-02 | ||
| Enamine | EN300-1967624-2.5g |
2-chloro-4-ethenyl-1-methylbenzene |
105595-71-9 | 2.5g |
$1089.0 | 2023-09-16 | ||
| Enamine | EN300-1967624-5.0g |
2-chloro-4-ethenyl-1-methylbenzene |
105595-71-9 | 5g |
$3313.0 | 2023-06-02 | ||
| Enamine | EN300-1967624-10.0g |
2-chloro-4-ethenyl-1-methylbenzene |
105595-71-9 | 10g |
$4914.0 | 2023-06-02 | ||
| Aaron | AR01QKLX-500mg |
2-Chloro-4-ethenyl-1-methylbenzene |
105595-71-9 | 95% | 500mg |
$420.00 | 2025-02-12 | |
| Enamine | EN300-1967624-1g |
2-chloro-4-ethenyl-1-methylbenzene |
105595-71-9 | 1g |
$557.0 | 2023-09-16 |
2-Chloro-4-ethenyl-1-methylbenzene Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 2-Chloro-4-ethenyl-1-methylbenzene
Introduction to 2-Chloro-4-ethenyl-1-methylbenzene (CAS No. 105595-71-9)
2-Chloro-4-ethenyl-1-methylbenzene, identified by the Chemical Abstracts Service Number (CAS No.) 105595-71-9, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and materials science. This aromatic hydrocarbon derivative features a chloro substituent at the 2-position and an ethenyl (vinyl) group at the 4-position, along with a methyl group at the 1-position. Its unique structural configuration makes it a versatile intermediate in synthetic chemistry, particularly in the development of bioactive molecules.
The compound's molecular formula is C₈H₇Cl, reflecting its composition of eight carbon atoms, seven hydrogen atoms, and one chlorine atom. The presence of both electron-withdrawing (chloro) and electron-donating (methyl and ethenyl) groups imparts distinct reactivity patterns, making it a valuable building block for further functionalization. In recent years, researchers have been exploring its potential applications in medicinal chemistry, particularly in the synthesis of novel therapeutic agents.
One of the most compelling aspects of 2-Chloro-4-ethenyl-1-methylbenzene is its role as a precursor in the development of pharmacologically active compounds. The chloro group facilitates nucleophilic aromatic substitution reactions, while the ethenyl moiety allows for addition reactions that can be tailored to introduce additional functional groups. These properties have made it a focal point in efforts to design molecules with specific biological activities.
Recent studies have highlighted its utility in the synthesis of nonsteroidal anti-inflammatory drug (NSAID) analogs. Researchers have demonstrated that modifications around the benzene ring can lead to compounds with enhanced potency and reduced side effects. The ethenyl group, in particular, has been shown to improve binding affinity to target enzymes, such as cyclooxygenase (COX), which is a key enzyme in inflammation pathways.
In addition to its pharmaceutical applications, 2-Chloro-4-ethenyl-1-methylbenzene has shown promise in materials science. Its aromatic structure and conjugated system make it a candidate for use in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaic cells. The chlorine substituent can also serve as an anchor point for further polymerization or cross-linking reactions, enabling the creation of novel materials with tailored properties.
The synthesis of 2-Chloro-4-ethenyl-1-methylbenzene typically involves Friedel-Crafts alkylation followed by chlorination and subsequent vinylation. Advances in catalytic systems have enabled more efficient and selective routes to this compound, reducing byproduct formation and improving overall yields. These advancements are crucial for scaling up production while maintaining high purity standards.
From a mechanistic standpoint, the reactivity of 2-Chloro-4-ethenyl-1-methylbenzene is influenced by the interplay between its substituents. The methyl group stabilizes positive charges through hyperconjugation, while the chloro group exerts an electronegative effect that directs electrophilic substitution away from its position. This balance allows for controlled functionalization at other sites on the ring, making it a versatile scaffold for medicinal chemists.
One notable application has been in the development of kinase inhibitors, which are critical in targeted cancer therapies. By modifying the benzene core with appropriate groups, researchers have been able to design molecules that selectively inhibit aberrant signaling pathways involved in tumor growth. The ethenyl group has been particularly useful in fine-tuning steric interactions within the active site of these enzymes.
The compound's stability under various reaction conditions has also been studied extensively. Researchers have found that it remains robust under both aerobic and anaerobic conditions, making it suitable for diverse synthetic protocols. This stability is essential for industrial applications where reproducibility and long-term storage are critical factors.
In conclusion,2-Chloro-4-ethenyl-1-methylbenzene (CAS No. 105595-71-9) represents a fascinating compound with broad utility across multiple scientific disciplines. Its unique structural features enable its use as an intermediate in pharmaceutical synthesis, materials science applications, and advanced chemical research. As our understanding of molecular interactions continues to evolve, this compound is likely to play an increasingly important role in developing next-generation therapeutics and functional materials.
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